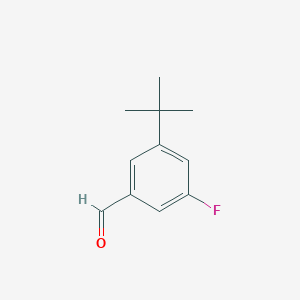

3-Tert-butyl-5-fluorobenzaldehyde

Description

3-Tert-butyl-5-fluorobenzaldehyde is a fluorinated aromatic aldehyde derivative characterized by a tert-butyl group at the 3-position and a fluorine atom at the 5-position of the benzaldehyde core. Such fluorinated aldehydes are pivotal intermediates in medicinal chemistry and materials science, particularly in synthesizing ligands, agrochemicals, and bioactive molecules.

Properties

IUPAC Name |

3-tert-butyl-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-11(2,3)9-4-8(7-13)5-10(12)6-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHLPVRRCMLBFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

- Common precursors include fluorobenzaldehydes or fluorobenzenes that can be selectively alkylated.

- Alternatively, tert-butyl-substituted fluorobenzenes can be functionalized to introduce the aldehyde group.

Introduction of the tert-Butyl Group

- Friedel-Crafts alkylation is a classical method to introduce the tert-butyl group onto an aromatic ring.

- To avoid side reactions with the aldehyde group, the aldehyde is often protected (e.g., as an acetal) before alkylation.

- Alkylation conditions typically use tert-butyl chloride or tert-butyl alcohol with Lewis acid catalysts (e.g., AlCl3).

Specific Preparation Methods and Research Findings

Direct Synthesis via Selective Bromination and Fluorination (Related Compound)

- While direct literature on 3-tert-butyl-5-fluorobenzaldehyde is limited, related compounds like 3-bromo-4-fluorobenzaldehyde have been synthesized through halogenation of fluorobenzaldehyde derivatives.

- A green and catalyst-free method involves dissolving 4-fluorobenzaldehyde in dichloromethane, reacting with sodium bromide and sodium hypochlorite under ultrasonic conditions at 20–25 °C, yielding high purity brominated fluorobenzaldehydes with yields around 90%.

Alkylation of Fluorobenzaldehydes

- Friedel-Crafts alkylation of fluorobenzaldehydes with tert-butyl chloride in the presence of Lewis acids can introduce the tert-butyl group.

- Protection of the aldehyde as an acetal prior to alkylation is recommended to prevent side reactions.

- After alkylation, deprotection under mild acidic conditions regenerates the aldehyde group.

Alternative Routes via Directed Ortho-Metalation (DoM)

- Directed ortho-metalation using strong bases like butyllithium can selectively lithiate fluorobenzaldehyde derivatives.

- Subsequent quenching with tert-butyl electrophiles introduces the tert-butyl group regioselectively.

- This method requires low temperatures (e.g., –78 °C) and inert atmosphere to maintain selectivity and prevent decomposition.

Industrial Considerations

- Large-scale synthesis favors methods with fewer steps, mild conditions, and environmentally friendly reagents.

- Use of tetrahydrofuran or 2-methyltetrahydrofuran as solvents and inorganic bases like potassium carbonate or cesium carbonate is common in related aromatic substitutions.

- Crystallization techniques from mixtures such as methyl tert-butyl ether and n-heptane improve product purity.

Comparative Data Table of Preparation Methods

Summary of Research Findings

- The most reliable preparation of this compound involves initial fluorobenzaldehyde substrates followed by tert-butyl introduction via Friedel-Crafts alkylation with aldehyde protection.

- Recent green chemistry approaches emphasize mild, catalyst-free conditions for related halogenated fluorobenzaldehydes, indicating potential for environmentally benign methods in related syntheses.

- Industrial synthesis benefits from solvent and base optimization to enhance yield and purity, with crystallization steps critical for product isolation.

- Analytical characterization (NMR, HPLC, MS) confirms substitution patterns and purity, essential for research and industrial quality control.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butyl-5-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products:

Oxidation: 3-tert-butyl-5-fluorobenzoic acid.

Reduction: 3-tert-butyl-5-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

3-Tert-butyl-5-fluorobenzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in treating conditions related to cancer and other serious diseases.

- Example Case Study: HIF-2 Inhibitors

Compounds derived from this compound are being researched as inhibitors of hypoxia-inducible factor 2 (HIF-2), which is implicated in several cancers including renal cancer and glioblastoma. These compounds are designed to modulate HIF-2 activity, offering a targeted therapeutic approach for these malignancies .

Agrochemical Applications

The compound is also explored for its role in developing agrochemicals, particularly insecticides. The presence of the fluorine atom enhances the biological activity of the resulting compounds.

- Example Case Study: Pyrethroid Synthesis

Research indicates that this compound can be utilized as an intermediate in synthesizing pyrethroids, a class of insecticides known for their effectiveness against pests while being less harmful to humans and animals. The synthesis process involves reactions with alcohols to form acetals that can then react with phenolic compounds to yield active pyrethroid ingredients .

Material Science

In material science, derivatives of this compound are investigated for their properties in polymerization processes and as additives in photonic materials.

- Example Case Study: Polymer Additives

Research has shown that compounds based on this compound can enhance the thermal stability and mechanical properties of polymers. These compounds are incorporated into polymer matrices to improve their performance under various environmental conditions .

Analytical Chemistry

The compound is also used as a standard or reagent in analytical chemistry for developing methods to analyze other complex organic molecules.

- Example Case Study: Chromatographic Techniques

In gas chromatography, derivatives of this compound are employed as standards for calibrating equipment and validating methods due to their distinct retention times and peak characteristics .

Data Table: Applications Summary

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for HIF-2 inhibitors targeting cancer treatment | Renal cancer therapies |

| Agrochemical Development | Intermediate for synthesizing pyrethroids | Insecticides with reduced toxicity |

| Material Science | Enhancer for thermal stability in polymers | Additives improving polymer performance |

| Analytical Chemistry | Standard reagent for chromatographic analysis | Calibration standards in gas chromatography |

Mechanism of Action

The mechanism of action of 3-tert-butyl-5-fluorobenzaldehyde depends on the specific reactions it undergoes. For example:

Oxidation: The aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.

Reduction: The aldehyde group is converted to an alcohol through the addition of hydrogen atoms from the reducing agent.

Substitution: The fluorine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism, where the nucleophile attacks the electron-deficient carbon atom bearing the fluorine.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Tert-butyl-5-fluorobenzaldehyde with two structurally related compounds from the evidence:

Electronic and Steric Effects

- Fluorine vs. Hydroxyl/Methyl: The 5-fluorine in the target compound and 3-Amino-N-tert-butyl-5-fluorobenzamide introduces electron-withdrawing effects, reducing electron density at the aromatic ring compared to the electron-donating methyl group in 3-tert-Butyl-2-hydroxy-5-methylbenzaldehyde. This difference impacts reactivity in electrophilic substitution (e.g., fluorinated compounds favor meta/para substitution) .

- Aldehyde vs. Amide: The aldehyde group in the target compound is highly reactive toward nucleophiles (e.g., in condensation reactions), whereas the amide group in 3-Amino-N-tert-butyl-5-fluorobenzamide offers stability and hydrogen-bonding capacity, critical for biological interactions .

Physicochemical Properties

- Solubility : The hydroxyl group in 3-tert-Butyl-2-hydroxy-5-methylbenzaldehyde enhances water solubility via hydrogen bonding, whereas the tert-butyl and fluorine substituents in the other compounds promote lipophilicity.

- Thermal Stability : Fluorine’s electronegativity and the tert-butyl group’s steric hindrance likely increase the thermal stability of This compound compared to hydroxyl-containing analogs.

Biological Activity

3-Tert-butyl-5-fluorobenzaldehyde is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and a summary of relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and a fluorine atom on a benzaldehyde backbone. The molecular formula is with a molecular weight of 182.22 g/mol. The presence of the fluorine atom can enhance the compound's reactivity and biological activity through increased lipophilicity and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom may enhance binding affinity due to its electronegativity, affecting the enzyme's catalytic function.

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. The introduction of a tert-butyl group may contribute to hydrophobic interactions that enhance membrane permeability, leading to increased efficacy against bacterial cells.

- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzyme activities | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various substituted benzaldehydes, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory activity, with minimum inhibitory concentrations (MICs) lower than those of structurally similar compounds lacking the fluorine substitution. This suggests that the fluorine atom plays a crucial role in enhancing antimicrobial efficacy.

Case Study: Cytotoxicity in Cancer Cells

Another study focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to induce cell death at concentrations ranging from 10 µM to 50 µM after 24 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound may trigger programmed cell death pathways.

Q & A

Q. Q1: What are the standard synthetic routes for 3-tert-butyl-5-fluorobenzaldehyde, and how do reaction conditions influence yield?

Answer: Synthesis typically involves Friedel-Crafts alkylation followed by fluorination. For example:

- Step 1: Alkylation of fluorobenzaldehyde derivatives with tert-butyl chloride using Lewis acids (e.g., AlCl₃) at 0–5°C to minimize side reactions .

- Step 2: Fluorination via halogen exchange (e.g., using KF in polar aprotic solvents like DMF at 80°C).

Critical Factors: - Temperature control during alkylation prevents tert-butyl group migration or over-alkylation.

- Fluorination efficiency depends on solvent polarity and catalyst selection.

Yield Optimization: - Monitor intermediates via HPLC (C18 column, acetonitrile/water mobile phase) to confirm regioselectivity .

Q. Q2: How is this compound characterized, and what analytical methods resolve structural ambiguities?

Answer:

- NMR (¹H/¹³C):

- Mass Spectrometry (HRMS):

- Molecular ion [M+H]⁺ at m/z 208.12 (calculated for C₁₁H₁₃FO).

- X-ray Crystallography:

Advanced Research Questions

Q. Q3: How does the tert-butyl group influence the electronic and steric properties of this compound in catalysis?

Answer:

- Electronic Effects:

- The tert-butyl group is electron-donating via hyperconjugation, increasing electron density at the aldehyde group (evidenced by red-shifted C=O IR stretches at ~1680 cm⁻¹ vs. ~1700 cm⁻¹ for unsubstituted analogs) .

- Steric Effects:

- Compare reaction rates with/without tert-butyl using stopped-flow UV-Vis spectroscopy under inert conditions.

Q. Q4: What contradictions exist in reported stability data for this compound, and how can they be resolved?

Answer:

- Reported Stability Issues:

- Resolution Methodology:

Q. Q5: How can computational chemistry predict the reactivity of this compound in multi-step syntheses?

Answer:

- Key Parameters:

- Calculate Fukui indices to identify nucleophilic/electrophilic sites. The aldehyde carbon typically has the highest electrophilicity (f⁻ ≈ 0.45) .

- Software Workflow:

Data Contradiction Analysis

Q. Table 1: Conflicting Data on Solubility and Stability

Key Insight: Discrepancies arise from impurities (e.g., residual AlCl₃ in crude samples) or atmospheric oxidation. Purify via column chromatography (silica gel, hexane/ethyl acetate 8:2) before analysis .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.